molecular formula C9H10ClFO B2452034 2-Chloro-6-fluoro isopropoxybenzene CAS No. 1369889-41-7

2-Chloro-6-fluoro isopropoxybenzene

Cat. No.: B2452034
CAS No.: 1369889-41-7
M. Wt: 188.63
InChI Key: YNFHYODBSVXXHC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro isopropoxybenzene typically involves the reaction of 2-chloro-6-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

2-chloro-6-fluorophenol+isopropyl bromideK2CO3,solvent2-Chloro-6-fluoro isopropoxybenzene\text{2-chloro-6-fluorophenol} + \text{isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 2-chloro-6-fluorophenol+isopropyl bromideK2​CO3​,solvent​2-Chloro-6-fluoro isopropoxybenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro isopropoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation and reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

2-Chloro-6-fluoro isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro isopropoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a substituted benzene derivative.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenol: Similar structure but lacks the isopropoxy group.

    2-Chloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of the isopropoxy group.

    2-Chloro-6-fluorobenzonitrile: Contains a nitrile group instead of the isopropoxy group.

Uniqueness

2-Chloro-6-fluoro isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-chloro-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFHYODBSVXXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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